molecular formula C4H5Cl3FNO2 B11953926 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide CAS No. 687-01-4

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Cat. No.: B11953926
CAS No.: 687-01-4
M. Wt: 224.44 g/mol
InChI Key: ITIIIEWTQZSCHH-UHFFFAOYSA-N
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Description

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a chemical compound with the molecular formula C4H5Cl3FNO2 and a molecular weight of 224.447 g/mol . This compound is characterized by the presence of a fluorine atom, three chlorine atoms, and a hydroxyethyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves several steps. One common method includes the reaction of 2-fluoroacetamide with trichloroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in its activity by facilitating hydrogen bonding and other interactions .

Comparison with Similar Compounds

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be compared with similar compounds such as:

Properties

CAS No.

687-01-4

Molecular Formula

C4H5Cl3FNO2

Molecular Weight

224.44 g/mol

IUPAC Name

2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

InChI

InChI=1S/C4H5Cl3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h3,11H,1H2,(H,9,10)

InChI Key

ITIIIEWTQZSCHH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(C(Cl)(Cl)Cl)O)F

Origin of Product

United States

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